

## Synergistic Effects of Ceftaroline with Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Ceftaroline anhydrous base |           |
| Cat. No.:            | B15191866                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy to enhance antimicrobial efficacy and overcome resistance mechanisms. This guide provides a comprehensive comparison of the synergistic effects of ceftaroline, a fifth-generation cephalosporin, with other beta-lactam antibiotics. The data presented herein is collated from various in vitro studies, offering insights into potential combination therapies for challenging bacterial infections.

# Mechanisms of Synergy: Complementary PBP Inhibition

The primary mechanism underlying the synergistic activity of ceftaroline with other betalactams is the complementary binding to different Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. By simultaneously targeting multiple PBPs, these combinations can lead to a more potent and rapid bactericidal effect.

Ceftaroline exhibits a high affinity for a broad range of PBPs, including PBP2a of Methicillin-Resistant Staphylococcus aureus (MRSA), as well as PBPs 2 and 3 in Enterococcus faecalis. [1][2] Other beta-lactams, such as ampicillin and carbapenems, have strong affinities for other PBPs, like PBP1, 4, and 5.[1] This complementary binding leads to a more comprehensive inhibition of cell wall synthesis, resulting in enhanced bacterial killing.[1][2]





Click to download full resolution via product page

Mechanism of ceftaroline synergy with other beta-lactams.

## **Quantitative Analysis of Synergy**

The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI) derived from checkerboard assays, and through time-kill assays which demonstrate the rate of bacterial killing over time.

#### **Checkerboard Assay Data**

The FICI provides a quantitative measure of the interaction between two drugs. A FICI of  $\leq 0.5$  is generally considered synergistic.



| Combinatio<br>n             | Organism    | Number of Isolates | FICI Range | Synergy<br>Observed | Reference |
|-----------------------------|-------------|--------------------|------------|---------------------|-----------|
| Ceftaroline +<br>Ertapenem  | MRSA        | 4                  | ≤ 0.5      | Yes                 | [3]       |
| Ceftaroline +<br>Meropenem  | MRSA        | 4                  | ≤ 0.5      | Yes                 | [3]       |
| Ceftaroline +<br>Ampicillin | E. faecalis | 21                 | -          | 95% of isolates     | [4]       |

### **Time-Kill Assay Data**

Time-kill assays provide a dynamic view of antimicrobial activity. Synergy is typically defined as  $a \ge 2$ -log10 decrease in CFU/mL by the combination compared to the most active single agent.

| Combination                 | Organism                     | Observation                                  | Reference |
|-----------------------------|------------------------------|----------------------------------------------|-----------|
| Ceftaroline +<br>Ertapenem  | MRSA                         | Synergistic killing observed.                | [3]       |
| Ceftaroline +<br>Meropenem  | MRSA                         | Synergistic killing observed.                | [3]       |
| Ceftaroline +<br>Ampicillin | E. faecalis                  | Synergistic against all 7 strains tested.[1] | [1][2]    |
| Ceftaroline +<br>Meropenem  | E. coli (ESBL-<br>producing) | Synergistic against all isolates tested.     | [5][6]    |
| Ceftaroline +<br>Cefepime   | K. pneumoniae                | Indifferent for all isolates tested.         | [5]       |

# **Experimental Protocols Checkerboard Assay Workflow**

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.





Click to download full resolution via product page

A generalized workflow for performing a checkerboard assay.



#### General Protocol:

- Preparation of Antimicrobials: Stock solutions of each antibiotic are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Setup: In a 96-well microtiter plate, dilutions of Drug A are added to the wells in decreasing concentrations along the y-axis, and dilutions of Drug B are added in decreasing concentrations along the x-axis. This creates a matrix of varying concentrations of both drugs.
- Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10<sup>5</sup> CFU/mL).
- Incubation: The plates are incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
- FICI Calculation: The FICI is calculated using the formula: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7][8]

#### **Time-Kill Assay Workflow**

Time-kill assays evaluate the bactericidal activity of antimicrobial agents over time.





Click to download full resolution via product page

A generalized workflow for performing a time-kill assay.

General Protocol:



- Preparation: Test tubes containing broth with the desired concentrations of the antimicrobial agents, both individually and in combination, are prepared. A growth control tube without any antibiotic is also included.
- Inoculation: A standardized bacterial inoculum (e.g., 10<sup>6</sup> CFU/mL) is added to each tube.
- Incubation: The tubes are incubated at 37°C, typically with shaking.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.
- Quantification: The aliquots are serially diluted and plated onto appropriate agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
- Analysis: The results are plotted as log10 CFU/mL against time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[4]

#### Conclusion

The in vitro data strongly suggest that combining ceftaroline with other beta-lactam antibiotics can result in significant synergistic activity against a range of clinically important pathogens. The primary mechanism of this synergy appears to be the complementary binding to multiple PBPs, leading to a more effective blockade of bacterial cell wall synthesis. The combinations of ceftaroline with carbapenems against MRSA and with ampicillin against E. faecalis are particularly well-supported by the available evidence. Further in vivo studies and clinical trials are warranted to validate these promising in vitro findings and to establish the clinical utility of these combination therapies in treating multidrug-resistant infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacodynamics of Ceftaroline plus Ampicillin against Enterococcus faecalis in an In Vitro Pharmacokinetic/Pharmacodynamic Model of Simulated Endocardial Vegetations -PMC [pmc.ncbi.nlm.nih.gov]
- 3. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of Ceftaroline Alone and in Combination against Clinical Isolates of Resistant Gram-Negative Pathogens, Including β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [Synergistic Effects of Ceftaroline with Beta-Lactams: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191866#synergistic-effect-of-ceftaroline-anhydrous-base-with-other-beta-lactams]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com